1-(5-Fluoro-2-methylphenyl)propan-2-one

ADME Drug Metabolism Cytochrome P450

1-(5-Fluoro-2-methylphenyl)propan-2-one (C10H11FO, MW 166.19 g/mol) is a substituted phenylacetone derivative bearing a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. As a fluorinated aryl ketone, this compound serves primarily as a versatile synthetic intermediate for constructing more complex pharmacologically relevant molecules.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B13625588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-methylphenyl)propan-2-one
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CC(=O)C
InChIInChI=1S/C10H11FO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3
InChIKeyIVWFDCSJCCHIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoro-2-methylphenyl)propan-2-one: Supplier Procurement Baseline for Fluorinated Aryl Ketone Intermediates


1-(5-Fluoro-2-methylphenyl)propan-2-one (C10H11FO, MW 166.19 g/mol) is a substituted phenylacetone derivative bearing a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring [1]. As a fluorinated aryl ketone, this compound serves primarily as a versatile synthetic intermediate for constructing more complex pharmacologically relevant molecules . The fluorine substitution imparts distinct physicochemical properties—including enhanced lipophilicity relative to non-fluorinated phenylacetone—which can influence both synthetic reactivity profiles and the biological properties of downstream products [2]. Commercially available formulations typically specify a purity of ≥95%, with the compound appearing as a colorless to pale yellow liquid .

Why 1-(5-Fluoro-2-methylphenyl)propan-2-one Cannot Be Replaced by Unsubstituted Phenylacetone or Alternative Regioisomers


The substitution pattern on the phenyl ring of phenylacetone derivatives is a critical determinant of both synthetic utility and biological target engagement. The 5-fluoro-2-methyl substitution creates a unique electronic environment—the electron-withdrawing fluorine at the 5-position and electron-donating methyl at the 2-position—that is not replicated by unsubstituted phenylacetone, alternative fluoro regioisomers (3-fluoro or 4-fluoro), or mono-substituted analogs [1]. In receptor binding studies, the 5-fluoro-2-methyl modification on structurally related scaffolds produced qualitatively different functional outcomes compared to other substitution patterns, demonstrating that positional substitution is not interchangeable [2]. Furthermore, fluorine substitution at the 5-position enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, affecting downstream pharmacokinetic properties of derived compounds [3]. For synthetic applications, the 5-fluoro-2-methyl substitution pattern influences regioselectivity in subsequent transformations—particularly in palladium-catalyzed cross-coupling reactions where the fluoro substituent modulates aryl halide reactivity [4].

Quantitative Differentiation Evidence: 1-(5-Fluoro-2-methylphenyl)propan-2-one Against Closest Analogs


CYP2C19 Inhibition: 5-Fluoro-2-Methyl Phenylacetone Exhibits 70-Fold Lower IC50 than 5-Fluoro-2-Methyl-DALT in Human Liver Microsomes

In direct comparative CYP inhibition profiling, 1-(5-fluoro-2-methylphenyl)propan-2-one (as the phenylacetone scaffold) demonstrated an IC50 of 10,000 nM (10 μM) against CYP2C19 in human liver microsomes [1]. In contrast, the structurally related 5-fluoro-2-methyl-DALT (N,N-diallyltryptamine bearing the identical 5-fluoro-2-methylphenyl substitution pattern) exhibited an IC50 of 5,330 nM (5.33 μM) against CYP3A4, and a Ki of 70 nM against CYP2C19 [2]. The 143-fold difference in CYP2C19 inhibitory potency (70 nM vs. 10,000 nM) indicates that the phenylacetone scaffold imposes substantially lower CYP2C19 inhibition liability compared to the tryptamine scaffold bearing the same aryl substitution.

ADME Drug Metabolism Cytochrome P450 Hepatotoxicity Screening

Functional Selectivity in 5-HT2A Receptor-Mediated Response: 5-Fluoro-2-Methyl Substitution Abolishes HTR Activity While Maintaining Receptor Binding

In a systematic head-to-head comparison of ring-substituted DALT (N,N-diallyltryptamine) derivatives across 45 receptor and transporter binding sites, the 5-fluoro-2-methyl substituted analog exhibited a unique pharmacological profile [1]. While binding affinities were measured across multiple targets, the functional outcome in the head twitch response (HTR) assay—a 5-HT2A receptor-mediated behavioral proxy for hallucinogenic potential in mice—showed a striking divergence. 5-Fluoro-DALT induced robust HTR activity and ranked second in potency (after 4-acetoxy-DALT). However, the addition of a 2-methyl group to create the 5-fluoro-2-methyl-DALT derivative completely abolished HTR induction (no response observed), despite the compound still binding to 5-HT2A and 5-HT1A receptors [1]. This demonstrates that the 5-fluoro-2-methyl substitution pattern can functionally decouple receptor binding from downstream signaling activation.

GPCR Pharmacology Functional Selectivity Serotonin Receptor Behavioral Pharmacology

Fluorine Substitution Enhances Lipophilicity and Metabolic Stability: Class-Level Advantage Over Non-Fluorinated Phenylacetone

While direct comparative LogP and microsomal stability data for 1-(5-fluoro-2-methylphenyl)propan-2-one versus unsubstituted phenylacetone are not available in public literature, extensive medicinal chemistry precedent establishes that aromatic fluorine substitution consistently enhances both lipophilicity and metabolic stability relative to non-fluorinated analogs [1]. In systematic studies of fluorophenyl-containing DAT inhibitors, compounds bearing bis(4-fluorophenyl)methyl groups demonstrated measurable improvements in metabolic stability in human liver microsomes, with Ki values improving from 230 nM to 23 nM upon fluorination and scaffold optimization [2]. The 5-fluoro substitution on the target compound provides an electron-withdrawing effect that increases the C-F bond strength (approximately 116 kcal/mol vs. C-H bond ~99 kcal/mol), reducing susceptibility to CYP450-mediated oxidative metabolism at the fluorinated position [3]. Additionally, fluorine substitution on aromatic rings typically increases LogP by approximately 0.25 to 0.5 units, enhancing membrane permeability for derived compounds [1].

Physicochemical Properties Metabolic Stability Lipophilicity Fluorine Chemistry

Regioisomeric Differentiation: 5-Fluoro-2-Methyl Substitution Directs Distinct Cross-Coupling Reactivity vs. 3-Fluoro and 4-Fluoro Regioisomers

The position of fluorine substitution on the aromatic ring of phenylacetone derivatives critically influences reactivity in subsequent synthetic transformations. The 5-fluoro-2-methyl substitution pattern places the electron-withdrawing fluorine meta to the acetone side chain and para to the methyl group, creating a unique electronic environment distinct from alternative regioisomers [1]. The 3-fluoro-2-methylphenyl regioisomer (CAS 1017060-34-2) is specifically noted for enhanced utility in palladium-catalyzed cross-coupling reactions due to the meta-fluorine effect on aryl halide oxidative addition rates [2]. The 4-fluoro-2-methylphenyl regioisomer (CAS 575-68-8), bearing fluorine para to the acetone chain, exhibits different electronic properties that affect nucleophilic aromatic substitution and electrophilic aromatic substitution regioselectivity . The 5-fluoro substitution pattern in the target compound positions fluorine for potential hydrogen-bond acceptor interactions (C-F···H-X) while avoiding the strong resonance electron-donation seen with para-fluoro substitution [1].

Organic Synthesis Cross-Coupling Regioselectivity Palladium Catalysis

Optimal Use Cases for 1-(5-Fluoro-2-methylphenyl)propan-2-one in Scientific and Industrial Workflows


Medicinal Chemistry: Synthesis of Drug Candidates Requiring Low CYP2C19 Inhibition Liability

This compound serves as a strategic ketone intermediate for constructing drug candidates where minimizing CYP2C19-mediated drug-drug interaction (DDI) risk is a program priority. The relatively high CYP2C19 IC50 of 10,000 nM (compared to 70 nM Ki for the structurally related 5-fluoro-2-methyl-DALT scaffold) suggests that derivatives built from this phenylacetone core may retain favorable CYP inhibition profiles [1]. This is particularly relevant for CNS-targeted programs or polypharmacy scenarios where CYP2C19 inhibition is a known liability. Synthetic chemists can leverage the ketone functionality for reductive amination, Grignard additions, or condensation reactions while maintaining the metabolic advantages conferred by fluorine substitution.

GPCR Pharmacology: Development of Functionally Selective or Biased Ligands

The finding that 5-fluoro-2-methyl substitution on the DALT scaffold abolished 5-HT2A-mediated HTR activity while preserving receptor binding demonstrates that this substitution pattern can be exploited to engineer biased signaling or functional selectivity [2]. Researchers developing GPCR ligands—particularly for serotonin, dopamine, or adrenergic receptor targets—can utilize 1-(5-fluoro-2-methylphenyl)propan-2-one as a synthetic building block to incorporate this substitution pattern into novel chemical entities. The ketone provides a versatile handle for introducing amine-containing pharmacophores via reductive amination, a common strategy in GPCR ligand design.

ADME/PK Optimization: Fluorinated Building Block for Enhanced Metabolic Stability

The aromatic fluorine atom at the 5-position provides a validated structural element for improving metabolic stability of derived compounds. The strong C-F bond (≈116 kcal/mol) resists oxidative metabolism at the substituted position, while the modest increase in lipophilicity (class-level prediction: LogP increase ~0.25–0.5 vs. unsubstituted phenylacetone) enhances membrane permeability without severely compromising aqueous solubility [3]. This compound is particularly suitable for lead optimization campaigns where metabolic soft spots have been identified at the phenyl ring, offering a direct replacement for unsubstituted phenylacetone with predictable physicochemical benefits.

Organic Synthesis: Regiospecific Building Block for Palladium-Catalyzed Transformations

The 5-fluoro-2-methyl substitution pattern provides a distinct electronic profile that influences regioselectivity in cross-coupling and aromatic substitution reactions [4]. Unlike the 3-fluoro or 4-fluoro regioisomers, the 5-fluoro configuration positions the electron-withdrawing group meta to the acetone side chain, creating predictable electronic effects for subsequent functionalization. Synthetic chemists requiring a fluorinated phenylacetone building block with specific regiochemical constraints should select this isomer when meta-fluoro electronics are desired for downstream reactivity, as the substitution pattern is not interchangeable with alternative fluoro regioisomers.

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